molecular formula C7H4INS B1222499 4-Iodophenyl isothiocyanate CAS No. 2059-76-9

4-Iodophenyl isothiocyanate

Cat. No.: B1222499
CAS No.: 2059-76-9
M. Wt: 261.08 g/mol
InChI Key: SNLGBRZZFRSXHA-UHFFFAOYSA-N
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Description

4-Iodophenyl isothiocyanate is an organic compound with the molecular formula C7H4INS. It is a derivative of phenyl isothiocyanate, where an iodine atom is substituted at the para position of the phenyl ring. This compound is known for its significant applications in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties .

Biochemical Analysis

Biochemical Properties

4-Iodophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to reduce cell death in primary cortical neurons exposed to oxidative stress and other insults . The compound exhibits neurotrophic properties, promoting neurite outgrowth in vitro . Additionally, this compound interacts with reactive oxygen species, mitigating their harmful effects on cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce cell death in primary cortical neurons and promote neurite outgrowth . The compound also delays the onset of experimental autoimmune encephalomyelitis in animal models, indicating its potential to modulate immune responses . Furthermore, this compound affects dopamine metabolism and tyrosine hydroxylase activity in Parkinson’s disease models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to reactive oxygen species, reducing oxidative stress in neurons . The compound also modulates gene expression by influencing transcription factors involved in neuroprotection and inflammation . Additionally, this compound inhibits enzymes involved in neurodegenerative processes, thereby protecting neurons from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its neuroprotective properties over extended periods . Long-term studies have demonstrated that this compound continues to reduce cell death and promote neurite outgrowth in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In experimental autoimmune encephalomyelitis models, the compound significantly delayed disease onset and reduced disease severity at doses of 10, 20, and 40 mg/kg . In Parkinson’s disease models, a dose of 5 mg/kg was effective in reducing neurotoxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound influences the metabolism of dopamine and other neurotransmitters in the brain . It also affects the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-iodoaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the amine group of 4-iodoaniline reacting with thiophosgene to form the isothiocyanate group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more efficient reagents. For example, the reaction of 4-iodoaniline with carbon disulfide and a desulfurating agent like T3P (propane phosphonic acid anhydride) can yield the desired isothiocyanate in good yields .

Comparison with Similar Compounds

    Phenyl isothiocyanate: Similar to 4-iodophenyl isothiocyanate but lacks the iodine substitution.

    4-Bromophenyl isothiocyanate: Another halogen-substituted phenyl isothiocyanate, where bromine is substituted at the para position.

Uniqueness: this compound is unique due to the presence of the iodine atom, which can influence its reactivity and biological properties. The iodine atom can enhance the compound’s electrophilicity and potentially its biological activity .

Properties

IUPAC Name

1-iodo-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGBRZZFRSXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174601
Record name 4-Iodophenylisothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059-76-9
Record name 4-Iodophenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002059769
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Record name 2059-76-9
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Record name 4-Iodophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODOPHENYL ISOTHIOCYANATE
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Record name 4-IODOPHENYLISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions 4-IPITC shows neuroprotective effects in various models. What is currently known about HOW it protects neurons, and what are the key unanswered questions?

A1: While the study demonstrates 4-IPITC's ability to reduce neuronal cell death caused by various insults like glutamate toxicity, oxygen-glucose deprivation, and oxidative stress [], the exact mechanism of action remains unclear.

  • Known effects: The research observed that 4-IPITC significantly delayed the onset and severity of experimental autoimmune encephalomyelitis (EAE) in rats [], suggesting potential anti-inflammatory or immunomodulatory effects. Additionally, the compound showed some preliminary promise in a Parkinson's disease model using MPTP, although the study acknowledges limitations in sample size [].

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